1-AZEPANYL(5-CHLORO-2-THIENYL)METHANONE

Description

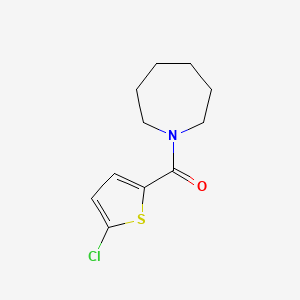

1-Azepanyl(5-chloro-2-thienyl)methanone is a ketone derivative featuring a seven-membered azepane ring linked via a methanone group to a 5-chloro-substituted thiophene moiety. The 5-chloro-2-thienyl group introduces electron-rich aromatic characteristics, which may enhance reactivity in electrophilic substitutions or interactions with biological targets.

Properties

IUPAC Name |

azepan-1-yl-(5-chlorothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIDHSAYSZGUIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-AZEPANYL(5-CHLORO-2-THIENYL)METHANONE typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thienyl Group: The thienyl group is introduced via substitution reactions, often using thiophene derivatives.

Attachment of the Methanone Group: The methanone group is attached through acylation reactions, using reagents such as acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-AZEPANYL(5-CHLORO-2-THIENYL)METHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-AZEPANYL(5-CHLORO-2-THIENYL)METHANONE has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(5-CHLORO-2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

1-Azepanyl(2-Chlorophenyl)Methanone

- Structure : Replaces the thiophene ring with a benzene ring bearing a chlorine substituent at the ortho position .

- Ortho-chloro substitution may introduce steric hindrance, affecting binding affinity in biological systems compared to the para position.

Di(1H-Tetrazol-5-yl) Methanone Oxime and Derivatives

- Structure : Features tetrazole rings and oxime groups instead of azepane and thiophene .

- Key Findings: Thermal Stability: Decomposes at 288.7°C, attributed to extensive hydrogen-bonding networks stabilizing the crystal lattice . Comparison: The absence of polar tetrazole groups in 1-azepanyl(5-chloro-2-thienyl)methanone suggests lower thermal stability unless compensated by other intermolecular interactions (e.g., van der Waals forces from the azepane ring).

1-Azepanyl(4-Piperidinyl)Methanone

- Structure : Substitutes the thiophene group with a piperidine ring, creating a bicyclic system .

- Data: Melting Point: 41–47°C, indicating low crystallinity compared to rigid aromatic analogs .

Comparative Data Table

Research Findings and Implications

- Thermal Stability: Compounds with hydrogen-bonding capabilities (e.g., tetrazole derivatives) exhibit superior thermal stability compared to non-polar analogs. The target compound’s stability may depend on weaker interactions like π-π stacking (thiophene) or van der Waals forces (azepane) .

- Electronic Properties: The electron-rich thiophene moiety in this compound may enhance reactivity in cross-coupling reactions compared to benzene or piperidine analogs.

- Biological Relevance : Azepane rings are associated with membrane permeability in drug candidates, while thiophene’s aromaticity could facilitate interactions with enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.